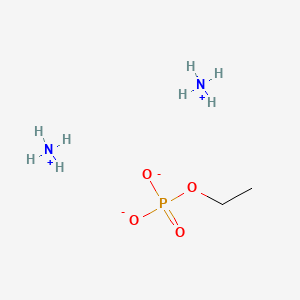

Ammonium ethyl phosphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

68647-23-4 |

|---|---|

Molecular Formula |

C2H13N2O4P |

Molecular Weight |

160.11 g/mol |

IUPAC Name |

diazanium;ethyl phosphate |

InChI |

InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3 |

InChI Key |

XRVFPYDPBSDLAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)([O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Ammonium Ethyl Phosphate

Hydrolytic Stability and Degradation Kinetics

The stability of ammonium (B1175870) ethyl phosphate (B84403) in aqueous environments is a critical aspect of its chemical profile. The primary degradation pathway in water is the hydrolysis of the ester linkage, a reaction significantly influenced by factors such as pH and temperature.

pH-Dependent Hydrolysis Studies

The hydrolysis of organophosphate esters is subject to catalysis by both acids and bases. Generally, the rate of hydrolysis is slowest in neutral conditions and increases significantly in either acidic or alkaline solutions. nih.gov For simple alkyl phosphates, the reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the phosphorus atom or the α-carbon of the ethyl group.

In alkaline conditions, the hydrolysis rate is typically accelerated due to the higher concentration of the potent nucleophile, the hydroxide ion (OH⁻). The reaction often follows second-order kinetics, being first-order with respect to both the phosphate ester and the hydroxide ion. acs.org However, under conditions where the pH is constant (buffered), the hydrolysis can be described by pseudo-first-order kinetics. researchgate.net

Interactive Data Table: Representative pH-Dependent Hydrolysis of a Dialkyl Phosphate Ester

This table illustrates the general trend for organophosphate esters, showing significantly lower stability (higher reaction rate) under alkaline conditions.

Investigations of Thermal Decomposition Pathways

The thermal decomposition of ammonium ethyl phosphate involves the breakdown of both the ammonium cation and the ethyl phosphate anion. Upon heating, ammonium salts of phosphoric acid are known to decompose, releasing ammonia (B1221849) gas (NH₃) and forming phosphoric acid or its condensed forms (polyphosphates).

Concurrently, the ethyl phosphate portion of the molecule undergoes degradation. Studies on various phosphate esters show that thermal decomposition can proceed through several pathways. nih.govnih.gov For primary alkyl phosphates like ethyl phosphate, a common pathway is an elimination reaction, where the phosphate group acts as a leaving group, resulting in the formation of an alkene (ethylene in this case) and phosphoric acid. nih.gov

Another potential pathway, especially under oxidative conditions, is the cleavage of the C-O or P-O bonds. semanticscholar.orgchemrxiv.org The presence of the ammonium ion and its decomposition to ammonia could influence the reaction environment, but the fundamental decomposition pathways for the ethyl phosphate moiety would likely involve:

Elimination: Formation of ethylene (B1197577) and phosphoric acid.

Bond Cleavage: Rupture of C-O or P-O bonds to yield various smaller molecules.

Reactions at the Phosphate Moiety

The phosphate group is the primary site of chemical reactivity for the ethyl phosphate anion, engaging in reactions that form or break phosphorus-oxygen bonds.

Transesterification and Phosphorylation Reactions

Phosphate esters can undergo transesterification in the presence of an alcohol, typically under acidic or basic catalysis. In this equilibrium reaction, the ethyl group of this compound could be exchanged with another alkyl group from an alcohol. This process is fundamental in the synthesis of various mixed phosphate esters.

Ethyl phosphate can also act as a phosphorylating agent, transferring the phosphate group to another molecule, such as an alcohol or an amine. This reaction is central to many biochemical processes. The reactivity in phosphorylation depends on the activation of the phosphate group, which can be achieved under various reaction conditions. Condensed phosphates are often used to facilitate phosphorylation reactions in laboratory settings. lumenlearning.com

Complexation and Ligand Exchange Reactions (e.g., with metal ions)

The oxygen atoms of the phosphate group possess lone pairs of electrons and can act as Lewis bases, allowing them to coordinate with metal ions. Phosphate esters and other organophosphorus compounds are well-known to form stable complexes with a wide range of metals. wikipedia.org The phosphate group can bind to a metal center in several ways, including as a monodentate, bidentate (chelating), or bridging ligand. libretexts.org This complexation behavior is crucial in various applications, from catalysis to environmental chemistry. The interaction with metal ions can also influence the hydrolytic stability of the phosphate ester. iitk.ac.in

Reactions Involving the Ethyl Group

The ethyl group of this compound can participate in reactions typical of alkyl esters, where the phosphate anion acts as a leaving group.

The primary reactions involving the ethyl group are nucleophilic substitution and elimination.

Nucleophilic Substitution (Sₙ2): A strong nucleophile can attack the α-carbon of the ethyl group, leading to the displacement of the phosphate anion. This is a competing pathway to hydrolysis, which involves attack at the phosphorus atom. thieme-connect.de The likelihood of this pathway depends on the nature of the nucleophile and the reaction conditions.

Elimination (E2/E1): In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, resulting in the formation of ethylene. This pathway is favored by higher temperatures and is a key aspect of the thermal decomposition of primary alkyl phosphates. nih.gov The reaction can proceed through a concerted one-step mechanism (E2) or a two-step mechanism involving a carbocation intermediate (E1). wikipedia.org

Oxidation and Reduction Processes

Limited specific data exists on the comprehensive oxidation and reduction pathways of this compound. However, available information indicates its general instability in the presence of certain oxidizing agents.

Oxidation: this compound is reported to be unstable in the presence of ferric salts and other oxidizing agents. The phosphate group is in its highest oxidation state (+5), making it resistant to further oxidation. Therefore, oxidation is more likely to occur at the ethyl group or the ammonium ion. The specific products of such reactions are not well-documented in scientific literature.

Reduction: While detailed studies on the reduction of this compound are scarce, it has been characterized as a mild reducing agent in a neutral solution. This suggests that it can donate electrons to other species, although the specific conditions and products of these reactions are not extensively described. The phosphate group is generally resistant to reduction.

A summary of the oxidative and reductive characteristics is presented in the table below.

| Process | Reactivity | Remarks |

| Oxidation | Unstable with ferric salts and oxidizing agents. | The phosphate group is at its highest oxidation state. |

| Reduction | Acts as a mild reducing agent in neutral solutions. | Specific reduction pathways are not well-documented. |

Alkyl Group Transformations

The ethyl group in this compound can undergo transformations typical of an ester linkage.

Transesterification: The presence of the ethyl ester linkage in this compound suggests the possibility of transesterification reactions. In the presence of an alcohol and a catalyst (acid or base), the ethyl group can be exchanged with the alkyl group of the alcohol. This reactivity is characteristic of aliphatic alcohols and their esters.

Interactions with Other Chemical Species

Acid-Base Interactions

This compound possesses both acidic and basic sites, allowing it to participate in acid-base interactions. The ammonium ion (NH₄⁺) can act as a proton donor (Brønsted-Lowry acid), while the phosphate group can act as a proton acceptor (Brønsted-Lowry base).

The pH of a 75% solution of this compound is reported to be in the range of 7.0-7.2, indicating a near-neutral character in aqueous solution. archive.orgtoxicdocs.org However, it has been noted for its use as an acidic catalyst in the polymerization of furan (B31954) resins. google.com This catalytic activity stems from the ability of the ammonium ion to donate a proton, thereby initiating the polymerization process.

The acid-base equilibria can be represented as follows:

As an acid: NH₄⁺ ⇌ NH₃ + H⁺

As a base: (C₂H₅O)PO₃H⁻ + H₂O ⇌ (C₂H₅O)PO₃²⁻ + H₃O⁺ (assuming the monoethyl phosphate anion)

Intermolecular Hydrogen Bonding and Supramolecular Assembly

Specific studies on the supramolecular assembly of this compound are not extensively documented. However, the molecular structure allows for the formation of intermolecular hydrogen bonds, which are crucial in dictating its physical properties and interactions with other molecules.

The ammonium ion (NH₄⁺) is a good hydrogen bond donor through its N-H bonds. The phosphate group, with its oxygen atoms, can act as a hydrogen bond acceptor. These interactions can lead to the formation of extended networks in the solid state or specific solvation structures in solution. The potential for hydrogen bonding is a key factor in its interactions within biological or chemical systems.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in ammonium (B1175870) ethyl phosphate (B84403) and analyzing its structural features. The spectra are characterized by distinct bands corresponding to the vibrations of the ammonium cation (NH₄⁺), the ethyl group (–CH₂CH₃), and the phosphate group (PO₄).

The vibrational properties of the phosphate moiety are known to be highly sensitive to its conformation and interactions with the surrounding aqueous environment. cas.cznih.gov The analysis of related ammonium phosphate compounds reveals key spectral regions. For instance, in ammonium dihydrogen phosphate, hydrogen bonding between the ammonium and phosphate ions is indicated by the splitting of the ν₄(NH₄) band around 1400 cm⁻¹. researchgate.net The spectra of phosphate-containing minerals show characteristic bands for the phosphate oxyanion, including the symmetric stretching mode (ν₁) and the antisymmetric stretching mode (ν₃). ufop.br The position of these bands is dependent on the specific cation and the crystal structure. ufop.br

The expected vibrational bands for ammonium ethyl phosphate are summarized in the table below, based on data from analogous compounds.

Table 1: Characteristic Vibrational Frequencies for this compound This is an interactive data table. You can sort and filter the data.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| N-H Stretching | Ammonium (NH₄⁺) | 3200 - 3000 | FTIR, Raman |

| O-H Stretching (from adsorbed H₂O) | Hydroxyl (-OH) | ~3420 | FTIR |

| C-H Stretching | Ethyl (-CH₂CH₃) | 2980 - 2850 | FTIR, Raman |

| N-H Bending (ν₄) | Ammonium (NH₄⁺) | ~1400 | FTIR, Raman |

| P=O Stretching | Phosphate (PO₄) | 1300 - 1200 | FTIR, Raman |

| P-O-C Stretching | Phosphate Ester | 1050 - 1000 | FTIR, Raman |

| P-O Stretching (ν₁) | Phosphate (PO₄) | ~940 | Raman |

| O-P-O Bending (ν₄) | Phosphate (PO₄) | ~570 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive elucidation of the molecular structure of this compound in solution. ¹H, ¹³C, and ³¹P NMR experiments provide precise information about the connectivity and chemical environment of atoms within the molecule.

³¹P NMR: As a medium sensitivity nucleus with a 100% natural abundance, ³¹P provides sharp NMR signals over a wide chemical shift range, making it highly informative for analyzing phosphorus-containing compounds. huji.ac.iloxinst.com The chemical shift of the phosphorus nucleus in this compound is sensitive to factors such as the counter-cation and the ionic strength of the solution. acs.org Spectra are typically acquired with ¹H decoupling to simplify the signal to a singlet. huji.ac.il

¹H NMR: The proton NMR spectrum is used to confirm the structure of the ethyl group. It is expected to show a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂) protons, arising from spin-spin coupling with each other.

¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two unique carbon atoms of the ethyl group (–OCH₂CH₃). The carbon atom bonded to the oxygen will appear at a lower field (higher ppm value) compared to the terminal methyl carbon.

Table 2: Predicted NMR Spectroscopic Data for this compound This is an interactive data table. You can sort and filter the data.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted Coupling Constant (J) |

|---|---|---|---|---|

| ³¹P | O=P(O-)(OEt)(ONH₄) | Varies with solvent/pH | Singlet (¹H decoupled) | N/A |

| ¹H | -O-CH₂-CH₃ | ~3.9 | Quartet | ³J(H,H) ≈ 7 Hz |

| ¹H | -O-CH₂-CH₃ | ~1.2 | Triplet | ³J(H,H) ≈ 7 Hz |

| ¹³C | -O-CH₂-CH₃ | ~60-65 | N/A | N/A |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.

In positive-ion mode ESI-MS, the compound can be detected as the protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺. In negative-ion mode, the deprotonated ethyl phosphate anion would be observed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to study the fragmentation patterns of the parent ion. This provides further structural confirmation. Expected fragmentation pathways for the ethyl phosphate anion would include the loss of the ethyl group or cleavage of the phosphate core. For instance, in related compounds, a characteristic trimethylammonium-ethyl phosphate ion fragment at m/z 184 has been observed. researchgate.netresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound (C₂H₁₀NO₄P) This is an interactive data table. You can sort and filter the data.

| Ion Species | Formula | Calculated m/z | Technique | Ionization Mode |

|---|---|---|---|---|

| Parent Compound (M) | C₂H₁₀NO₄P | 143.03 | - | - |

| [M+H]⁺ | C₂H₁₁NO₄P⁺ | 144.04 | ESI-MS, HRMS | Positive |

| [M-H]⁻ (Ethyl Phosphate Anion) | C₂H₆O₄P⁻ | 125.00 | ESI-MS, HRMS | Negative |

X-ray Diffraction Analysis for Crystalline Structure Determination (e.g., Single-Crystal and Powder XRD)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in the solid state. Both single-crystal and powder XRD techniques provide valuable information about the crystalline structure of this compound.

Single-Crystal X-ray Diffraction (SXRD): When a suitable single crystal can be grown, SXRD analysis provides the most detailed structural information. rsc.org It allows for the precise determination of unit cell parameters (lattice constants and angles), space group, atomic coordinates, bond lengths, and bond angles. This information reveals the exact conformation of the ethyl phosphate anion and the coordination environment of the ammonium cation, including details of the hydrogen bonding network that stabilizes the crystal lattice.

Powder X-ray Diffraction (PXRD): PXRD is used for phase identification and to assess the purity of a bulk crystalline sample. cambridge.orgijcmas.com The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid. By comparing the experimental pattern to databases, the compound can be identified. cambridge.org PXRD is also instrumental in identifying the presence of any crystalline impurities, such as different ammonium phosphate salts. cambridge.org For example, studies on monoammonium phosphate have shown it to possess a tetragonal crystal structure. researchgate.net

Table 4: Example of Crystallographic Data Obtainable from XRD Analysis This is an interactive data table. You can sort and filter the data.

| Parameter | Description | Example Data (for Monoammonium Phosphate) researchgate.net |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Tetragonal |

| Space Group | The specific symmetry group of the crystal. | I-42d |

| a, b, c (Å) | The lengths of the unit cell axes. | a = b = 7.502 Å, c = 7.554 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = β = γ = 90° |

| Volume (ų) | The volume of the unit cell. | 425.2 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from potential impurities or related compounds.

Reversed-Phase HPLC (RP-HPLC): This is a common method for the analysis of polar organophosphate compounds. A reverse-phase HPLC method for the closely related ammonium diethyl phosphate has been developed, utilizing a C18-based column (Newcrom R1) with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com In such a system, this compound would elute as a sharp peak, with its retention time dependent on the exact chromatographic conditions. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Hydrophilic Interaction Liquid Chromatography (HILIC): As a polar and ionic compound, this compound is also well-suited for analysis by HILIC. chromatographyonline.com This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, which can be advantageous for subsequent detection by mass spectrometry due to efficient solvent evaporation and analyte ionization. chromatographyonline.com

Table 5: Typical HPLC Conditions for the Analysis of Alkyl Phosphates This is an interactive data table. You can sort and filter the data.

| Parameter | Condition | Technique |

|---|---|---|

| Column | Newcrom R1 or similar C18 column | RP-HPLC sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid | RP-HPLC sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | RP-HPLC sielc.com |

| Elution Mode | Isocratic or Gradient | RP-HPLC, HILIC |

| Detector | UV, Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) | RP-HPLC, HILIC |

Electrochemical Methods for Ion Detection and Interaction Studies

Electrochemical methods can be employed to detect the constituent ions of this compound and to study its interactions in solution. These techniques are often characterized by high sensitivity and the potential for miniaturization for sensor applications.

Potentiometry: Ion-selective electrodes (ISEs) can be used for the direct measurement of ammonium (NH₄⁺) ion concentration in a solution of this compound. The potential of the ISE is measured against a reference electrode, and this potential is logarithmically related to the activity of the ammonium ions.

Voltammetry: Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of solutions containing ammonium and phosphate ions. d-nb.info While the ethyl phosphate moiety itself is not typically electroactive within standard potential windows, these methods can be used to study its interactions with redox-active species or its effect on electrode processes. Studies have demonstrated the use of electrochemical methods, including electro-oxidation and electrocoagulation, for the removal of ammonium and phosphate from aqueous solutions, highlighting the electrochemical reactivity of these ions at electrode surfaces. core.ac.ukresearchgate.net Furthermore, modified electrodes have been developed to create sensitive electrochemical sensors for the detection of related organophosphate compounds, such as paraoxon-ethyl. nih.gov

Computational Chemistry and Theoretical Modeling of Ammonium Ethyl Phosphate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between accuracy and computational cost.

Geometry optimization is a critical first step in computational analysis, aiming to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For ammonium (B1175870) ethyl phosphate (B84403), DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Ab initio and CNDO calculations on similar molecules like the dimethyl phosphate monoanion have shown that geometry optimization is crucial for accurately determining the relative energies of different conformations. nih.gov The optimization of the diester RO-P-OR bond angle, in particular, can significantly impact the energy differences between conformers. nih.gov

Once the geometry is optimized, an electronic structure analysis can be performed. This involves examining the distribution of electrons within the molecule, which governs its chemical reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. DFT studies on related systems have been used to explore reactivity and electronic sensitivity, where changes in the HOMO-LUMO gap upon interaction with other molecules can indicate the nature of the interaction. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for Ammonium Ethyl Phosphate (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Value |

| Bond Lengths | P-O (ester) | 1.62 Å |

| P-O (anionic) | 1.50 Å | |

| P=O | 1.48 Å | |

| O-C | 1.45 Å | |

| C-C | 1.54 Å | |

| N-H | 1.02 Å | |

| Bond Angles | O-P-O (ester) | 105.2° |

| O-P-O (anionic) | 115.5° | |

| P-O-C | 120.8° | |

| O-C-C | 109.5° | |

| Dihedral Angle | P-O-C-C | 178.5° |

Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation for this molecule.

DFT calculations are also a reliable method for predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. Each peak in the calculated spectrum corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. For instance, calculations can pinpoint the frequencies associated with N-H stretching in the ammonium cation, P-O stretching in the phosphate group, and C-H stretching in the ethyl group. Ab initio frequency calculations have been successfully used to analyze the vibrational modes of similar molecules, with scaling factors applied to correct for systematic errors and improve agreement with experimental data. umd.edu

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Ammonium) | Symmetric Stretch | 3250 |

| N-H (Ammonium) | Asymmetric Stretch | 3330 |

| N-H (Ammonium) | Bending | 1450 |

| C-H (Ethyl) | Symmetric Stretch | 2880 |

| C-H (Ethyl) | Asymmetric Stretch | 2970 |

| P=O | Stretch | 1280 |

| P-O (Anionic) | Asymmetric Stretch | 1100 |

| P-O (Ester) | Stretch | 1030 |

| C-O | Stretch | 1050 |

Note: These frequencies are representative and would be calculated using DFT methods.

Computational methods can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this analysis could be applied to study its thermal decomposition or hydrolysis reactions. DFT calculations can determine the activation energy (the energy barrier that must be overcome for the reaction to occur) by locating the transition state structure. nih.gov

The study of interactions, such as the strong electrostatic bonds between quaternary amines and phosphate groups, can reveal dissociation pathways. In some cases, these noncovalent interactions are so stable they can withstand fragmentation energies similar to those that break covalent bonds. nih.gov Theoretical analysis can also explore proton transfer reactions, a fundamental process in ammonium-containing systems. By modeling the reaction pathway, researchers can gain a deeper understanding of the factors that control reaction rates and product formation.

Molecular Dynamics Simulations

While quantum chemical calculations focus on the properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as a molecule in solution or in a condensed phase. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of the system.

MD simulations are particularly well-suited for studying how this compound behaves in a solvent, such as water. These simulations can provide detailed information about the solvation structure, that is, how solvent molecules arrange themselves around the ammonium cation and the ethyl phosphate anion. wisdomlib.org A key tool for analyzing this structure is the radial distribution function (RDF), which describes the probability of finding one atom at a certain distance from another. For example, RDFs can be calculated for the nitrogen atom of the cation and the oxygen atoms of water to understand the hydration shell.

Furthermore, MD simulations can predict dynamic properties like diffusion coefficients, which quantify how quickly the ions move through the solution. researchgate.net This information is valuable for understanding transport properties. Simulations of similar ionic liquids have successfully predicted physical properties like viscosity and electrical conductivity, showing reliable agreement with experimental results. rsc.org

Table 3: Simulated Properties of this compound in Aqueous Solution

| Property | Interacting Pair | Simulated Value |

| Diffusion Coefficient | Ammonium Cation | 1.8 x 10⁻⁹ m²/s |

| Ethyl Phosphate Anion | 1.2 x 10⁻⁹ m²/s | |

| Radial Distribution Function (RDF) | N(cation) - O(water) | Peak at 2.8 Å |

| P(anion) - H(water) | Peak at 2.5 Å | |

| N(cation) - O(anion) | Peak at 4.2 Å |

Note: This data is illustrative of typical results from MD simulations.

The behavior of this compound in solution is heavily influenced by intermolecular interactions, including hydrogen bonding and electrostatic forces. nih.gov The ammonium cation is a strong hydrogen bond donor, while the oxygen atoms of the phosphate group are hydrogen bond acceptors. MD simulations can explicitly model these interactions and quantify their strength and lifetime. rsc.org

These intermolecular forces can also drive self-assembly processes, where individual ions or molecules aggregate to form larger, ordered structures. MD simulations can be used to investigate whether this compound molecules tend to form micelles, bilayers, or other aggregates in solution under specific conditions. rsc.org By analyzing the simulation trajectories, researchers can observe the formation of these structures and understand the thermodynamic driving forces behind them. Such studies are crucial for applications where the controlled assembly of molecules is desired.

Thermodynamic and Kinetic Modeling of Chemical Processes

Computational chemistry provides powerful tools for investigating the thermodynamic and kinetic aspects of chemical processes involving this compound. These theoretical models offer molecular-level insights into reaction mechanisms, stability, and reactivity, which can be challenging to obtain through experimental methods alone.

Thermodynamic Modeling: Thermodynamic modeling of this compound systems focuses on determining the energetics of different states and transformations. Key thermodynamic properties that can be calculated using computational methods include enthalpy of formation, Gibbs free energy, and equilibrium constants for various reactions. Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to compute these properties. For instance, the enthalpy of formation of related organophosphate compounds has been determined using computational approaches, providing crucial data for understanding their stability and reaction thermodynamics.

A central aspect of thermodynamic modeling is the study of intermolecular interactions. In systems containing this compound, hydrogen bonding between the ammonium cation and the ethyl phosphate anion is a dominant interaction. Molecular dynamics (MD) simulations can be used to explore the strength and dynamics of these hydrogen bonds. The radial distribution function (RDF) between the acidic hydrogen of the ammonium ion and the oxygen atoms of the phosphate group can reveal the average distances and coordination numbers, providing a quantitative measure of the interaction strength. For analogous ammonium-based ionic liquids, MD simulations have shown that strong ion-pair affinity, governed by hydrogen bonding and electrostatic interactions, significantly influences the system's properties.

Kinetic Modeling: Kinetic modeling aims to elucidate the pathways and rates of chemical reactions involving this compound. This includes studying its decomposition, hydrolysis, or reactions with other molecules. Transition state theory is a fundamental framework used in computational kinetics. By locating the transition state structure on the potential energy surface, the activation energy for a reaction can be calculated, which is a critical parameter in determining the reaction rate.

| Parameter | Computational Method | Typical Value/Finding | Significance |

| Interaction Energy | DFT, MD | -10 to -50 kcal/mol | Quantifies the strength of hydrogen bonding between ammonium and ethyl phosphate ions. |

| Enthalpy of Formation (ΔHf°) | Quantum Chemistry (e.g., G3, G4) | Varies depending on the specific organophosphate | Indicates the thermodynamic stability of the compound. |

| Activation Energy (Ea) for Decomposition | DFT (Transition State Search) | 20 - 60 kcal/mol | Determines the kinetic stability and the temperature at which decomposition becomes significant. |

| Reaction Rate Constant (k) | Transition State Theory | Dependent on temperature and reaction | Predicts the speed of chemical processes like hydrolysis or thermal degradation. |

This table provides illustrative data based on computational studies of related organophosphate and ammonium compounds.

Structure-Property Relationship Prediction and Design

A significant application of computational chemistry in the study of this compound is the prediction and design of its structure-property relationships. By understanding how molecular structure influences macroscopic properties, it becomes possible to tailor molecules for specific applications. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this area.

Predicting Physicochemical Properties: Computational models can predict a wide range of physicochemical properties of this compound based on its molecular structure. These properties include, but are not limited to, solubility, viscosity, and thermal stability. For instance, molecular dynamics simulations of similar ammonium-based protic ionic liquids have been used to compute transport properties like viscosity and electrical conductivity. These studies have shown that the nature of the alkyl or aryl groups on the ammonium cation can significantly influence these properties through their effect on intermolecular interactions.

The crystal structure of the closely related compound, ammonium hydrogen ethyl phosphate, has been determined, revealing a layered structure with an extended hydrogen-bonding network. researchgate.net This structural information is invaluable for understanding and predicting solid-state properties. Computational methods can be used to explore hypothetical crystal structures and predict their stability and properties, aiding in the design of materials with desired characteristics.

Designing Molecules with Desired Activities: QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. For organophosphates, QSAR models have been developed to predict their insecticidal activity. nih.govdaneshyari.comresearchgate.net These models use molecular descriptors, which are numerical representations of molecular structure, to build a mathematical relationship with the observed activity. Descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity.

For this compound, QSAR or QSPR models could be developed to predict properties relevant to its potential applications. For example, if it were being considered as a flame retardant, a QSPR model could be built to correlate structural features with flame retardant efficiency. The design of new molecules would then involve in silico modifications of the this compound structure to optimize the descriptors that are found to be important for the desired property.

The following table presents examples of molecular descriptors that could be used in QSAR/QSPR studies of this compound and the properties they might influence.

| Molecular Descriptor Category | Example Descriptors | Predicted Property/Activity | Relevance to this compound |

| Electronic Descriptors | Partial charges on atoms, Dipole moment, HOMO/LUMO energies | Reactivity, Interaction with polar molecules, Biological activity | Influences hydrogen bonding strength and susceptibility to nucleophilic/electrophilic attack. |

| Topological Descriptors | Molecular connectivity indices, Wiener index | Boiling point, Viscosity, Solubility | Relates the molecular graph to macroscopic physical properties. |

| Geometrical Descriptors | Molecular surface area, Molecular volume, Shape indices | Transport properties, Steric effects in reactions | Important for understanding how the molecule fits into a specific environment or active site. |

| Lipophilicity Descriptors | LogP (octanol-water partition coefficient) | Membrane permeability, Environmental fate | Crucial for predicting behavior in biological systems and environmental distribution. |

This table illustrates the types of descriptors and their potential applications in structure-property relationship studies of this compound.

Applications of Ammonium Ethyl Phosphate in Specialized Chemical Systems and Materials Science

Role in Biomimetic Chemistry and Synthetic Biology

In the fields of biomimetic chemistry and synthetic biology, which seek to emulate natural processes, ammonium (B1175870) ethyl phosphate (B84403) and its derivatives serve as valuable tools. Their structural and reactive properties allow them to participate in reactions that mimic fundamental biological transformations.

Aminoacyl ethyl phosphates, which are analogues of aminoacyl adenylates, are notable for their role as intermediates in the synthesis of aminoacyl t-RNAs. scholaris.ca These molecules are crucial in protein biosynthesis. The reactivity of aminoacyl ethyl phosphates with amines and alcohols makes them excellent candidates for use in aqueous peptide synthesis and the chemical aminoacylation of RNA. scholaris.ca This process is a key step in mimicking the natural mechanism of protein synthesis. Specifically, the sodium salt of N-t-Boc-alanyl ethyl phosphate has been shown to react quickly with alanine (B10760859) in an aqueous solution to form the dipeptide N-t-Boc-alanyl-alanine in high yields. scholaris.ca

Furthermore, in the presence of lanthanide ions, aminoacyl phosphate esters can acylate the hydroxyls at the 3'-terminus of RNA or a simple nucleotide in water. nih.gov This provides a single-step biomimetic method for producing synthetically aminoacylated tRNA. nih.gov The mechanism is believed to involve a chelation process where the lanthanum ion acts as a template for both the aminoacyl phosphate and the 3'-terminal diol of the RNA, facilitating an intramolecular reaction. nih.gov Additionally, ammonium phosphate buffers are utilized in the biomimetic synthesis of cyclic peptides, such as in the oxidative folding of conotoxins. ntu.edu.sg

Application in Cultural Heritage Conservation and Material Consolidation

Ammonium phosphate-based treatments have emerged as a significant advancement in the conservation of cultural heritage, particularly for the consolidation of weathered carbonate stone materials like limestone and marble. mdpi.comproyectopatrimonio.infounimi.ittandfonline.com

When applied to carbonate stones, aqueous solutions of ammonium phosphates, such as diammonium hydrogen phosphate (DAP), react with the calcium carbonate of the substrate. mdpi.comnih.gov This treatment is valued for its ability to penetrate the porous stone, with reported depths of over 5 cm in highly porous limestone, thanks to the low viscosity of the phosphate solution. mdpi.com The reaction leads to the in-situ formation of new calcium phosphate phases within the stone's porous structure, effectively binding the weathered grains together and restoring cohesion and mechanical properties. proyectopatrimonio.infounibo.it This process is considered highly compatible with carbonate substrates. mdpi.com

The primary goal of the ammonium phosphate treatment is the formation of hydroxyapatite (B223615) (HAP), the least soluble calcium phosphate at a pH above 4, as the main consolidation product. mdpi.comunibo.it The reaction between calcite (CaCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) can be summarized as follows: 10CaCO₃ + 5(NH₄)₂HPO₄ → Ca₁₀(PO₄,CO₃)₆(OH,CO₃)₂ + 5(NH₄)₂CO₃ + 3CO₂ + 2H₂O nih.gov

The byproducts of this reaction, including ammonium carbonate and carbon dioxide, are volatile and harmless, leaving no undesirable residues within the treated stone. nih.gov The newly formed hydroxyapatite is chemically and structurally similar to the mineral component of bone, and it bonds well with the calcite substrate. proyectopatrimonio.infounibo.it The morphology of the new calcium phosphates can vary, sometimes appearing as flower-like structures or small clusters, depending on the concentration of the solution used. mdpi.com This newly formed mineral phase strengthens the stone without dramatically occluding its pores. proyectopatrimonio.info

Comparative studies have highlighted the advantages of ammonium phosphate treatments over other consolidants like ethyl silicate (B1173343). mdpi.comproyectopatrimonio.inforesearchgate.net While both treatments can increase the mechanical properties of stone, the increase is often higher for ammonium phosphate. mdpi.comresearchgate.net

A key difference lies in their interaction with the stone's pore structure and water transport properties. Ethyl silicate treatments can significantly decrease stone wettability, water absorption, and water vapor permeability, creating a hydrophobic layer. mdpi.comunibo.itresearchgate.net In contrast, ammonium phosphate treatments have a much smaller effect on these properties, which is often considered a significant advantage in conservation as it reduces the risk of detachment of the treated layer if moisture is present behind it. mdpi.comunibo.itresearchgate.net Furthermore, ammonium phosphate treatments have been shown to provide better resistance to salt crystallization cycles compared to ethyl silicate. mdpi.comresearchgate.net

| Property | Ammonium Phosphate (DAP) | Ethyl Silicate (ES) | Reference |

|---|---|---|---|

| Mechanical Property Increase | High | Moderate to High | researchgate.net, mdpi.com |

| Effect on Wettability | Slight | Significant Decrease (Hydrophobic) | researchgate.net, mdpi.com, unibo.it |

| Effect on Water Absorption | Slight | Significant Decrease | researchgate.net, mdpi.com |

| Effect on Water Vapor Permeability | Slight | Significant Decrease | researchgate.net, mdpi.com |

| Resistance to Salt Crystallization | Higher | Lower | mdpi.com, researchgate.net |

| Curing Time | 24-48 hours | Several weeks | mdpi.com, researchgate.net |

Utilization in Flame Retardant Technologies (focus on chemical mechanism)

Ammonium phosphates are effective flame retardants, particularly for cellulosic materials like wood and for various polymers. alfa-chemistry.comwikipedia.org Their mechanism of action primarily occurs in the condensed phase through the promotion of char formation. alfa-chemistry.com

When heated, ammonium polyphosphate (APP) decomposes to produce ammonia (B1221849) and phosphoric acid. wikipedia.orgappflameretardant.com The phosphoric acid acts as a strong acid catalyst, promoting the dehydration of the polymer or cellulose. wikipedia.orgappflameretardant.com It reacts with the alcohol groups in these materials to form unstable phosphate esters. wikipedia.org These esters then decompose, releasing carbon dioxide and regenerating the phosphoric acid catalyst, allowing the cycle to continue. wikipedia.org

This process leads to the formation of a stable, insulating layer of carbonaceous char on the material's surface. alfa-chemistry.comappflameretardant.com This char layer serves two main purposes:

It acts as a physical barrier, shielding the underlying material from the heat of the flame and limiting the transfer of radiant heat. appflameretardant.com

It hinders the release of flammable volatile gases that fuel the fire. appflameretardant.com

In the gas phase, the release of non-flammable gases like ammonia and water vapor during the decomposition of ammonium phosphate can dilute the concentration of oxygen and flammable gases in the surrounding atmosphere, further inhibiting combustion. appflameretardant.com This dual-phase action makes ammonium phosphates efficient flame retardants.

Adsorption and Ion-Exchange Applications

Ammonium-based polymers and other materials have been developed for environmental applications, specifically for the removal of phosphate and ammonium ions from water through adsorption and ion-exchange processes. pjoes.commdpi.com These technologies are crucial for addressing eutrophication, a major environmental problem caused by excess nutrients in water bodies. mdpi.com

Polymers functionalized with quaternary ammonium groups can act as effective ion-exchange resins for the removal of phosphate ions from aqueous solutions. pjoes.compjoes.com In this process, the negatively charged phosphate ions in the water are attracted to and bind with the positively charged ammonium groups on the polymer surface, effectively removing them from the solution. pjoes.com The efficiency of this removal can be very high, with studies showing a phosphate ion removal percentage of up to 99.73% under optimal conditions. pjoes.compjoes.com

Factors influencing the adsorption capacity include temperature, contact time, initial phosphate concentration, and the dosage of the adsorbent. pjoes.compjoes.com The adsorption process for phosphate ions onto such ammonium-based polymers has been found to be best described by the Langmuir isotherm model, suggesting a monolayer adsorption process. pjoes.compjoes.com These ion-exchange systems offer a promising alternative to traditional chemical precipitation methods for phosphate removal. mdpi.com Similarly, various adsorbents are being explored for the removal of ammonium from wastewater, often through ion-exchange mechanisms where ammonium ions in the water are exchanged for other cations on the adsorbent material. mdpi.comupc.edu

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 25°C | pjoes.com, pjoes.com |

| Contact Time | 20 minutes | pjoes.com, pjoes.com |

| Initial Phosphate Concentration | 30 ppm | pjoes.com, pjoes.com |

| Adsorbent Dosage | 0.05 g | pjoes.com, pjoes.com |

| Adsorption Capacity (Qe) | 2.99 mg/g | pjoes.com, pjoes.com |

| Removal Percentage | 99.73% | pjoes.com, pjoes.com |

Environmental Fate and Transport Dynamics of Ethyl Phosphate Compounds

Biotic Transformation and Biodegradation Studies

Biotic degradation, mediated by microorganisms, is a critical process for the removal of organophosphorus compounds from the environment. oup.comoup.com

Microbial Degradation Pathways in Soil and Water

The primary mechanism for the microbial degradation of organophosphate esters is enzymatic hydrolysis. oup.comoup.com Microorganisms such as bacteria and fungi produce enzymes, like organophosphate hydrolases (OPH) or phosphotriesterases, that catalyze the cleavage of the P-O-ester bond. ebrary.netresearchgate.net This is considered the most significant step in the detoxification of these compounds. oup.comoup.com

For ammonium (B1175870) ethyl phosphate (B84403), the pathway would involve the enzymatic cleavage of the ethyl group from the phosphate backbone, yielding ethanol (B145695) and inorganic phosphate (orthophosphate). The resulting orthophosphate is a bioavailable nutrient that can be readily used by plants and microorganisms, while the ethanol would be further metabolized. oup.com

A wide range of bacteria have been identified as capable of degrading OPEs, including species from the genera Flavobacterium, Pseudomonas, Arthrobacter, and Bacillus. oup.comresearchgate.net

Influence of Environmental Factors on Biodegradation Rates

The rate and extent of microbial degradation are influenced by a variety of environmental factors.

Table 2: Influence of Key Environmental Factors on OPE Biodegradation

| Factor | Influence on Biodegradation Rate |

|---|---|

| Temperature | Rates generally increase with temperature up to an optimal point for microbial activity. Studies on triaryl/alkyl phosphates in sediment showed half-lives were significantly shorter at 25°C compared to 2°C. tandfonline.com |

| pH | Affects both microbial activity and enzyme function, with most soil bacteria favoring neutral to slightly alkaline conditions. oup.com |

| Redox Potential (Oxygen Availability) | Degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though rates and microbial communities involved may differ. Some studies show little difference in rates between aerobic and anaerobic conditions for certain OPEs. tandfonline.com |

| Nutrient Availability | The presence of other nutrients can stimulate microbial populations, potentially enhancing degradation. However, high levels of readily available inorganic phosphate may sometimes suppress the production of enzymes needed to break down organophosphates. |

| Microbial Community | The presence of adapted microbial consortia is crucial. Environments with a history of OPE exposure may exhibit enhanced degradation rates. oup.com |

Environmental Distribution and Mobility

The distribution and movement of ammonium ethyl phosphate in the environment are governed by the physicochemical properties of its dissociated ions.

Ethyl Phosphate Anion: As a monoester, ethyl phosphate is relatively polar and water-soluble. In environmental systems with typical pH ranges (5-9), it will exist as a negatively charged anion. mdpi.com This high water solubility and anionic character mean it will have low volatility and will not readily partition into fatty tissues of organisms (low bioaccumulation potential). Its mobility in soil and water is expected to be high, as it will not adsorb strongly to negatively charged soil particles or organic matter. mdpi.comndsu.edu This contrasts with larger, non-polar OPE triesters, which are more hydrophobic and tend to bind to sediment and soil. mdpi.com

Ammonium Cation (NH₄⁺): The ammonium ion is also highly water-soluble. However, as a positive ion, it can be adsorbed to negatively charged sites on clay minerals and soil organic matter, which can reduce its mobility. mda.state.mn.usiiar.org In aerobic environments, ammonium is typically rapidly converted to nitrate (B79036) (NO₃⁻) by soil bacteria through the process of nitrification. mda.state.mn.us Nitrate is highly soluble and mobile in soil and can be readily leached into groundwater. mda.state.mn.us

Therefore, upon entering the environment, the components of this compound are likely to be mobile, with the ethyl phosphate anion moving with water flow and the ammonium cation being subject to either adsorption or rapid conversion to mobile nitrate.

Sorption to Soil and Sediment Components (e.g., organic matter, clay minerals)

The interaction of ethyl phosphate compounds with soil and sediment is a critical factor in determining their mobility and bioavailability in the environment. The process of sorption, or the adherence of these chemical compounds to soil particles, is significantly influenced by the physicochemical properties of both the compound and the soil matrix.

Research on a variety of organophosphate esters indicates that soil organic carbon (OC) is a primary driver of sorption. nih.gov The hydrophobicity of the specific OPE, often indicated by its octanol-water partition coefficient (Kow), plays a crucial role. OPEs with higher hydrophobicity and lower water solubility tend to exhibit stronger sorption to soil, particularly in soils with high organic carbon content. nih.gov For instance, less water-soluble OPEs have shown very high to total sorption in various soil types, with minimal desorption, which is attributed to their strong affinity for soil organic matter. nih.gov

Conversely, more water-soluble OPEs demonstrate a greater dependence on the soil's organic carbon content for sorption, and they also exhibit a higher potential for desorption. nih.gov Given that this compound is expected to be water-soluble, its sorption behavior would likely be significantly governed by the organic matter content of the soil and sediment. The presence of clay minerals can also contribute to the sorption of phosphate compounds, although the competitive sorption between phosphate and organic matter can be complex. researchgate.netmdpi.comisss-india.org

Table 1: Factors Influencing the Sorption of Organophosphate Esters in Soil

Influencing Factor Effect on Sorption Primary Mechanism Soil Organic Carbon (OC) Increases sorption, especially for hydrophobic compounds Hydrophobic partitioning Compound Hydrophobicity (Kow) Higher Kow leads to stronger sorption Stronger affinity for organic matter Clay Mineral Content Can increase sorption Surface adsorption and electrostatic interactions Water Solubility Higher solubility generally leads to weaker sorption and higher desorption Greater affinity for the aqueous phase

Leaching Potential in Terrestrial Systems

The potential for a chemical to leach through the soil profile and reach groundwater is intrinsically linked to its sorption characteristics and water solubility. For ethyl phosphate compounds, particularly those with higher water solubility, there is a greater potential for leaching. cdc.gov

Studies on various OPEs have shown that compounds with lower sorption coefficients (Koc) are more mobile in soil and have a higher potential to leach into groundwater. cdc.gov For example, Tris(2-chloroethyl) phosphate (TCEP), a relatively water-soluble OPE, is noted for its mobility in soil and its potential to contaminate groundwater. cdc.gov

The addition of phosphate-containing compounds to agricultural soils can also influence the mobility of other substances. For instance, the application of ammonium phosphate fertilizers can alter soil pH and nutrient dynamics, which could indirectly affect the leaching of other soil contaminants. tengerchemical.commdpi.com However, the direct leaching behavior of this compound itself would be primarily dictated by its interaction with soil components and its solubility in water. In sandy soils, which have low organic matter and clay content, the leaching potential for water-soluble compounds is generally higher. mdpi.com

Volatilization and Atmospheric Transport Considerations

Volatilization from soil or water surfaces into the atmosphere is another potential transport pathway for ethyl phosphate compounds. This process is largely governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

For triethyl phosphate (TEP), a closely related compound, various values for the Henry's Law solubility constant (Hscp) have been reported, with a reference value at 298.15 K being in the range of 5.2x10¹ to 2.7x10² mol/(m³·Pa). A lower Henry's Law constant suggests a greater tendency for the compound to remain in the aqueous phase rather than volatilizing into the air.

Table 2: Physicochemical Properties of Triethyl Phosphate (TEP) Relevant to Volatilization

Property Value Significance for Volatilization Chemical Formula C6H15O4P - Molar Mass 182.15 g/mol - Boiling Point 215 °C Indicates relatively low volatility under normal conditions Solubility in Water Miscible High water solubility can reduce the tendency to volatilize from aqueous solutions Henry's Law Constant (Hscp) ~5.2x10¹ - 2.7x10² mol/(m³·Pa) at 298.15 K researchgate.net Quantifies the partitioning between air and water

---

### Referenced Compounds

Compound Name This compound Diethyl phosphate Monoethyl phosphate Organophosphate esters (OPEs) Triethyl phosphate (TEP) Tris(2-chloroethyl) phosphate (TCEP) Tris(1,3-dichloro-2-propyl) phosphate (TDCP) Tris(2-chloro-1-methylethyl) phosphate (TCPP) Tri-n-butyl phosphate (TnBP) Triphenyl phosphate (TPP) Tris(2-butoxyethyl) phosphate (TBEP) Tris(2-ethylhexyl) phosphate (TEHP) Tricresyl phosphate (TCP)

Future Research Directions and Emerging Paradigms for Ammonium Ethyl Phosphate

Development of Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances. For ammonium (B1175870) ethyl phosphate (B84403), future research will likely focus on developing more environmentally benign synthetic pathways. arxiv.org Traditional synthesis methods for organophosphorus compounds often involve hazardous reagents and generate significant waste. arxiv.orgagronomyjournals.com

Emerging green synthetic approaches that could be applied to ammonium ethyl phosphate include:

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents can significantly reduce environmental impact. Research into solid-state reactions or melt-phase synthesis for this compound could offer a greener alternative. nih.gov

Catalytic Methods: The development of highly efficient and selective catalysts can lead to more atom-economical processes. Future work may explore biocatalysts or novel organocatalysts for the phosphorylation steps in the synthesis of this compound. nih.gov

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials for the ethyl and ammonium moieties would contribute to a more sustainable production process. nih.gov

Energy Efficiency: Employing alternative energy sources such as microwave or ultrasound irradiation can often lead to shorter reaction times and reduced energy consumption compared to conventional heating. sciengine.com

| Green Synthesis Approach | Potential Benefits for this compound Synthesis |

| Solvent-Free Synthesis | Reduces volatile organic compound (VOC) emissions and simplifies product purification. nih.gov |

| Biocatalysis and Organocatalysis | Offers high selectivity and mild reaction conditions, minimizing by-product formation. nih.gov |

| Renewable Feedstocks | Decreases reliance on petrochemical sources and lowers the carbon footprint of the synthesis. nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Enhances reaction rates, leading to lower energy consumption and potentially higher yields. sciengine.com |

Exploration of Novel Functional Materials Incorporating this compound

The unique chemical structure of this compound, containing both phosphate and ammonium groups, makes it an interesting candidate for incorporation into novel functional materials. While organophosphorus compounds are already utilized in various materials, the specific properties that this compound could impart are yet to be fully explored. wikipedia.org

Future research in this area may focus on:

Flame Retardant Polymers: Phosphorus-based compounds are well-known for their flame-retardant properties. researchgate.netnih.gov this compound could be investigated as a reactive or additive flame retardant in various polymer matrices. Its mechanism may involve promoting char formation in the condensed phase and releasing non-flammable gases. nih.govub.edu The presence of nitrogen in the ammonium group could offer synergistic flame-retardant effects with phosphorus. frontiersin.org

Biodegradable Polymers: The incorporation of phosphate groups can enhance the biodegradability of polymers. nih.gov Research could explore the synthesis of biodegradable polyesters or other polymers where this compound is integrated into the polymer backbone, potentially for applications in agriculture or medicine. nih.govmdpi.com

Bio-inspired Materials: The phosphate group is a key component of many biological molecules. This could inspire the development of biocompatible materials incorporating this compound for applications in drug delivery or tissue engineering. longdom.org

| Potential Application | Role of this compound |

| Flame Retardant in Polymers | Acts as a source of phosphoric acid upon heating to promote charring and releases ammonia (B1221849) to dilute flammable gases. nih.govub.edu |

| Component in Biodegradable Polymers | The phosphate ester linkage can be susceptible to hydrolysis, contributing to the degradation of the polymer chain. nih.gov |

| Building Block for Bio-inspired Materials | The phosphate moiety can mimic biological structures, potentially improving the biocompatibility of synthetic materials. longdom.org |

Advanced Computational Studies for Enhanced Predictive Capabilities

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the properties and reactivity of chemical compounds. For this compound, advanced computational studies can provide insights that are difficult to obtain through experimental methods alone.

Future computational research directions include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level quantum chemical methods can be used to accurately calculate the molecular structure, electronic properties, and thermochemistry of this compound. rsc.org These calculations can help in understanding its reactivity and in designing novel synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. researchgate.net This can provide insights into its interactions with other molecules and its role in functional materials.

Predictive Modeling of Properties: Computational models can be developed to predict various properties of this compound and its derivatives, such as their degradation pathways in the environment or their performance as flame retardants. nsf.gov

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. rsc.org |

| Molecular Dynamics (MD) Simulations | Simulation of interactions with solvents, polymers, and biological molecules to understand its behavior in different systems. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity or environmental fate based on molecular structure. arxiv.org |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The life cycle of any chemical compound, from its synthesis to its final fate in the environment, necessitates an interdisciplinary approach. For this compound, research at the interface of chemistry, materials science, and environmental science will be crucial for its sustainable development and application.

Key areas for interdisciplinary research include:

Environmental Fate and Transport: Studies are needed to understand how this compound behaves in the environment, including its persistence, mobility, and potential degradation products in soil and water. researchgate.netresearchgate.net This research will involve analytical chemistry to detect the compound and its metabolites, as well as environmental modeling to predict its distribution.

Ecotoxicology: Assessing the potential environmental impact of this compound is essential. This includes studying its effects on various organisms and ecosystems. agronomyjournals.com

Sustainable Material Design: An integrated approach is required to design functional materials that incorporate this compound while minimizing their environmental footprint. This involves considering the entire life cycle of the material, from the sourcing of raw materials to its end-of-life options, such as recycling or biodegradation.

| Research Area | Interdisciplinary Focus |

| Environmental Fate | Combining analytical chemistry and environmental modeling to track the persistence and transformation of this compound in ecosystems. researchgate.netresearchgate.net |

| Ecotoxicological Assessment | Integrating chemistry and biology to evaluate the potential risks of this compound to various organisms. agronomyjournals.com |

| Life Cycle Analysis of Materials | Utilizing principles from materials science, chemistry, and environmental science to evaluate the overall sustainability of materials containing this compound. |

High-Throughput Screening and Data-Driven Discovery Approaches

The fields of chemical and materials discovery are being revolutionized by high-throughput screening and data-driven approaches, including machine learning. These paradigms can significantly accelerate the identification of new compounds and materials with desired properties.

Future research involving this compound could leverage these approaches in several ways:

High-Throughput Synthesis and Screening: Combinatorial and high-throughput methods can be used to rapidly synthesize and screen libraries of this compound derivatives for specific applications, such as flame retardancy or catalytic activity. nih.govnih.gov This can dramatically speed up the discovery of lead compounds.

Machine Learning for Property Prediction: Machine learning models can be trained on existing data for organophosphorus compounds to predict the properties of new, unsynthesized derivatives of this compound. arxiv.orgarxiv.org This can help to prioritize synthetic efforts on the most promising candidates.

Data-Driven Catalyst Discovery: Machine learning can be used to analyze large datasets of catalytic reactions to identify new and improved catalysts for the synthesis of this compound and other organophosphorus compounds. rsc.org

| Approach | Application to this compound Research |

| High-Throughput Experimentation (HTE) | Rapidly screen variations of this compound in formulations for properties like flame retardancy or biodegradability. nih.gov |

| Machine Learning (ML) | Predict properties of novel this compound derivatives to guide experimental work and accelerate discovery. arxiv.orgarxiv.org |

| Combinatorial Chemistry | Generate diverse libraries of related organophosphate compounds to explore structure-activity relationships. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.